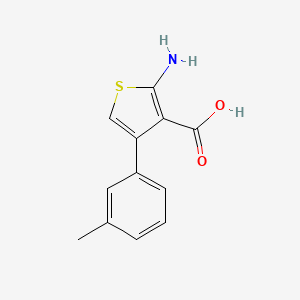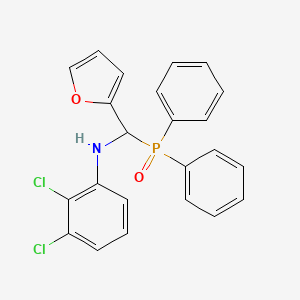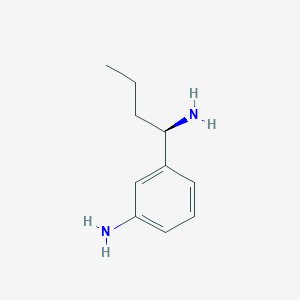
dichlorochromium;2-methylprop-2-enoic acid;dihydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dichlorochromium;2-methylprop-2-enoic acid;dihydrate is a coordination compound that combines dichlorochromium with 2-methylprop-2-enoic acid and water molecules
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dichlorochromium;2-methylprop-2-enoic acid;dihydrate typically involves the reaction of chromium chloride with 2-methylprop-2-enoic acid in the presence of water. The reaction is carried out under controlled conditions to ensure the formation of the desired coordination compound. The general reaction can be represented as follows:
[ \text{CrCl}_2 + \text{C}_4\text{H}_6\text{O}_2 + 2\text{H}_2\text{O} \rightarrow \text{[Cr(C}_4\text{H}_6\text{O}_2)_2(\text{H}_2\text{O})_2]\text{Cl}_2 ]
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its dihydrate form.
化学反応の分析
Types of Reactions
Dichlorochromium;2-methylprop-2-enoic acid;dihydrate can undergo various chemical reactions, including:
Oxidation: The chromium center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced under specific conditions.
Substitution: Ligands in the coordination sphere can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Ligand exchange reactions can be carried out using different carboxylic acids or amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state chromium complexes, while substitution reactions may result in new coordination compounds with different ligands.
科学的研究の応用
Dichlorochromium;2-methylprop-2-enoic acid;dihydrate has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other chromium complexes.
Materials Science: Investigated for its potential use in the development of new materials with unique properties.
Biology and Medicine: Studied for its potential biological activity and interactions with biomolecules.
Industry: Utilized in catalysis and other industrial processes.
作用機序
The mechanism of action of dichlorochromium;2-methylprop-2-enoic acid;dihydrate involves its interaction with molecular targets through coordination chemistry. The chromium center can form bonds with various ligands, influencing the compound’s reactivity and properties. The pathways involved depend on the specific application and the nature of the interactions with other molecules.
類似化合物との比較
Similar Compounds
Chromium(III) acetate: Another coordination compound with chromium and carboxylate ligands.
Chromium(III) chloride: A simpler chromium compound used in various chemical reactions.
Chromium(III) sulfate: Commonly used in tanning and other industrial processes.
Uniqueness
Dichlorochromium;2-methylprop-2-enoic acid;dihydrate is unique due to the presence of 2-methylprop-2-enoic acid as a ligand, which imparts specific chemical properties and reactivity. This compound’s coordination environment and hydration state also contribute to its distinct characteristics compared to other chromium complexes.
特性
IUPAC Name |
dichlorochromium;2-methylprop-2-enoic acid;dihydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2.2ClH.Cr.2H2O/c1-3(2)4(5)6;;;;;/h1H2,2H3,(H,5,6);2*1H;;2*1H2/q;;;+2;;/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXYFEJWVJFEWNX-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)O.O.O.Cl[Cr]Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10Cl2CrO4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.02 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{4-[(3R)-oxolan-3-yloxy]phenyl}methanol](/img/structure/B12071561.png)





![1-(5-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)cyclopropanamine](/img/structure/B12071600.png)




